(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2,4-dichlorobenzoate
Description
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Properties
IUPAC Name |
[(E)-[5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] 2,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3F3N3O2S/c1-28-17(31-12-5-2-10(20)3-6-12)14(16(27-28)19(23,24)25)9-26-30-18(29)13-7-4-11(21)8-15(13)22/h2-9H,1H3/b26-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEFOVXCWJUBAG-JQAMDZJQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NOC(=O)C2=C(C=C(C=C2)Cl)Cl)SC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=N/OC(=O)C2=C(C=C(C=C2)Cl)Cl)SC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2,4-dichlorobenzoate represents a novel class of bioactive molecules with potential applications in pharmacology. Its unique structure combines a pyrazole core with chlorinated aromatic systems, suggesting diverse biological activities, including antibacterial and enzyme inhibition properties. This article reviews the biological activity of this compound based on available literature, including data tables and case studies.
- Molecular Formula : C19H12ClF6N3OS
- Molecular Weight : 479.83 g/mol
- CAS Number : Not specified in the search results but can be derived from the molecular structure.
Antibacterial Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antibacterial properties. For example, a related compound was found to have moderate to strong activity against Salmonella typhi and Bacillus subtilis, with weaker effects on other strains like Escherichia coli and Staphylococcus aureus .
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| Compound A | Salmonella typhi | 15 | 32 |
| Compound B | Bacillus subtilis | 18 | 16 |
| Compound C | E. coli | 10 | 64 |
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Notably, it showed promising results as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. The IC50 values for several related compounds were reported as follows:
| Compound | Enzyme Target | IC50 (μM) |
|---|---|---|
| Compound D | Acetylcholinesterase | 2.14 |
| Compound E | Urease | 0.63 |
These values indicate that the compounds derived from this class have a significant inhibitory effect compared to standard reference inhibitors .
The biological activity of this compound can be attributed to its structural features that allow it to interact effectively with biological targets:
- Hydrophobic Interactions : The trifluoromethyl and chlorophenyl groups enhance lipophilicity, facilitating membrane penetration.
- Hydrogen Bonding : The amino group can form hydrogen bonds with target enzymes or bacterial cell wall components.
- Electrostatic Interactions : The presence of chlorine atoms may contribute to favorable electrostatic interactions with charged residues in active sites.
Study on Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of various pyrazole derivatives, it was found that compounds similar to this compound demonstrated significant activity against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing antibacterial potency .
Enzyme Inhibition Research
Another research focused on enzyme inhibition revealed that derivatives containing the pyrazole ring exhibited strong urease inhibitory activity, making them potential candidates for treating conditions like kidney stones and peptic ulcers due to their ability to reduce ammonia production .
Scientific Research Applications
Overview
(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2,4-dichlorobenzoate is a compound with significant potential in various scientific research applications. Its molecular formula is C19H11Cl3F3N3O2S, and it has a molecular weight of 508.72 g/mol. The compound's unique structure allows it to interact with biological systems in diverse ways, making it a subject of interest in pharmacology, agrochemistry, and material sciences.
Pharmacological Studies
The compound exhibits potential as a pharmaceutical agent due to its ability to modulate biological pathways. Research indicates that derivatives of pyrazole compounds can act as anti-inflammatory and analgesic agents. The presence of the trifluoromethyl group enhances lipophilicity, which may improve the bioavailability of the drug.
Case Study:
A study focusing on similar pyrazole derivatives demonstrated their effectiveness in inhibiting cyclooxygenase enzymes, which are pivotal in the inflammatory response. This suggests that this compound could be further investigated for its anti-inflammatory properties.
Agricultural Chemistry
The compound can be explored as a herbicide or pesticide due to its structural features that may interfere with plant growth or pest metabolism. The dichlorobenzoate moiety is known for its herbicidal activity.
Data Table: Herbicidal Activity of Related Compounds
| Compound Name | Activity Type | Mechanism of Action |
|---|---|---|
| (E)-({5-[(4-chlorophenyl)sulfanyl]... | Potential Herbicide | Inhibition of photosynthesis |
| Ethyl 2,4-dichlorobenzoate | Herbicide | Disruption of plant hormone balance |
| Triazole derivatives | Fungicide | Inhibition of fungal cell wall synthesis |
Material Science
In material science, the compound's unique electronic properties make it suitable for use in organic electronics and photovoltaics . Its ability to form stable films could be beneficial for developing organic light-emitting diodes (OLEDs).
Research Insight:
Recent advancements in organic semiconductor materials highlight the importance of incorporating fluorinated compounds to enhance charge mobility. This opens avenues for using this compound in next-generation electronic devices.
Q & A
Q. What synthetic strategies are commonly employed to synthesize this compound, and what intermediates are critical?
The compound is synthesized via multi-step pathways involving:
- Condensation reactions : Key intermediates include 1,5-diarylpyrazole precursors, where the 4-chlorophenylsulfanyl group is introduced through nucleophilic substitution or thiol-ene chemistry .
- Imine formation : The (E)-configuration of the methylideneamino group is stabilized by steric and electronic factors during Schiff base formation, often requiring anhydrous conditions and catalysts like acetic acid .
- Esterification : The 2,4-dichlorobenzoate moiety is typically introduced via coupling agents (e.g., DCC/DMAP) in inert atmospheres .
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- NMR : H and C NMR identify substituent environments (e.g., trifluoromethyl at δ ~110 ppm in F NMR) and confirm regiochemistry .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly the (E)-configuration of the imine bond and planarity of the pyrazole-benzoate system .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. How does the trifluoromethyl group influence the compound’s properties?
The -CF group enhances:
- Lipophilicity : Increases membrane permeability, critical for biological assays .
- Electron-withdrawing effects : Stabilizes the pyrazole ring and modulates reactivity in nucleophilic substitutions .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved during characterization?
- Cross-validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values for key protons and carbons .
- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility impacting signal splitting .
- Crystallographic benchmarking : Refine computational models using X-ray-derived bond lengths and angles .
Q. What strategies mitigate competing sulfanyl group reactivity during synthesis?
- Protecting groups : Temporarily shield the sulfanyl moiety with tert-butylthiol or benzyl groups during pyrazole ring formation .
- Stepwise functionalization : Introduce the sulfanyl group after constructing the pyrazole core to avoid side reactions .
- Kinetic control : Optimize reaction temperature and solvent polarity (e.g., DMF vs. THF) to favor desired pathways .
Q. How can crystallographic ambiguities in the (E)-imine configuration be resolved?
- High-resolution XRD : Collect data at low temperatures (100 K) to reduce thermal motion artifacts .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Cl···H contacts) influencing crystal packing .
- Comparative studies : Overlay the structure with analogs lacking the dichlorobenzoate group to isolate steric effects .
Q. What computational approaches predict biological activity profiles?
- Molecular docking : Screen against target proteins (e.g., cyclooxygenase-2) using PyMOL or AutoDock, prioritizing binding poses with hydrogen bonds to the sulfanyl group .
- QSAR modeling : Correlate substituent electronegativity (e.g., -CF, -Cl) with cytotoxicity or enzyme inhibition data .
- ADMET prediction : Use SwissADME to assess solubility and metabolic stability, guided by the compound’s logP (~4.5) .
Methodological Considerations
- Data contradiction analysis : For conflicting reaction yields, employ design of experiments (DoE) to isolate variables like catalyst loading or solvent polarity .
- Biological assay design : Prioritize anti-inflammatory or antimicrobial models based on structural analogs (e.g., pyrazole-sulfonamide inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
